Benzene-d6
Description
Benzene-d6 (C₆D₆, CAS 1076-43-3) is a fully deuterated analog of benzene, where all six hydrogen atoms are replaced with deuterium isotopes. This substitution imparts distinct physicochemical properties, making it indispensable in scientific research. Key characteristics include:
- Molecular Weight: 84.15 g/mol .
- Purity: Commercial grades range from 99% to 99.96% isotopic enrichment .
- Applications:
- NMR Spectroscopy: Serves as a solvent and reference standard due to its lack of proton signals, reducing background interference .
- OLED Manufacturing: Ensures stability and efficiency in organic light-emitting diode production .
- Kinetic Studies: Used to investigate reaction mechanisms and molecular dynamics, e.g., in iron complex stability studies .
- Safety: Classified as a flammable liquid (Flash Point: -11°C) with hazards including carcinogenicity (H350) and acute toxicity (H304) .
Properties
IUPAC Name |
1,2,3,4,5,6-hexadeuteriobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6/c1-2-4-6-5-3-1/h1-6H/i1D,2D,3D,4D,5D,6D | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UHOVQNZJYSORNB-MZWXYZOWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1[2H])[2H])[2H])[2H])[2H] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7037769 | |
| Record name | Benzene-D6 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7037769 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
84.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Colorless to light yellow liquid with an aromatic odor; [NTP] | |
| Record name | Benzene-d6 | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
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CAS No. |
1076-43-3 | |
| Record name | Benzene-d6 | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1076-43-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | Benzene-1,2,3,4,5,6-d6 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001076433 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzene-1,2,3,4,5,6-d6 | |
| Source | EPA Chemicals under the TSCA | |
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| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Benzene-D6 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7037769 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (2H6)benzene | |
| Source | European Chemicals Agency (ECHA) | |
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Preparation Methods
Synthetic Routes and Reaction Conditions: Benzene-d6 can be synthesized through several methods, including:
Hydrogen-Deuterium Exchange Method: This involves the exchange of hydrogen atoms in benzene with deuterium atoms from deuterium oxide (heavy water) in the presence of a catalyst such as [Cp*PMe3IrH3][OTf].
Heavy Hydrogenation of Introduced Halogen: This method involves the hydrogenation of halogenated benzene derivatives using deuterium gas.
Polymerization Synthesis Method: This involves the polymerization of deuterated monomers to form this compound.
Industrial Production Methods: In industrial settings, the hydrogen-deuterium exchange method is commonly used due to its efficiency and high yield. The reaction typically takes place in a heavy-wall pressure bottle at elevated temperatures (around 200°C) and involves multiple cycles of reaction and separation to achieve high isotopic purity .
Chemical Reactions Analysis
Types of Reactions: Benzene-d6 undergoes similar chemical reactions as benzene, including:
Substitution Reactions: this compound can participate in electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation. The presence of deuterium atoms can influence the reaction rate and the distribution of products.
Oxidation and Reduction Reactions: this compound can be oxidized to form deuterated phenol or reduced to form deuterated cyclohexane.
Common Reagents and Conditions:
Nitration: Nitric acid and sulfuric acid are used to introduce a nitro group.
Sulfonation: Sulfur trioxide or fuming sulfuric acid is used to introduce a sulfonic acid group.
Halogenation: Halogens such as chlorine or bromine in the presence of a Lewis acid catalyst like aluminum chloride.
Major Products: The major products formed from these reactions are deuterated derivatives of benzene, such as deuterated nitrobenzene, deuterated phenol, and deuterated cyclohexane .
Scientific Research Applications
NMR Spectroscopy
Nuclear Magnetic Resonance (NMR) Studies
Benzene-d6 is widely utilized as a solvent in NMR spectroscopy because its deuterated nature minimizes background signals, allowing for clearer spectral analysis. This is particularly beneficial in studying complex organic compounds where hydrogen signals could interfere with the results.
- Case Study : A study on the dynamics of this compound interacting with humic substances employed solid-state deuterium NMR spectroscopy. The findings indicated that this compound slowly interacts with humic materials, progressively filling small-angle wobble (SAW) sites as isotropic motion diminishes over time . This research helps in understanding the interaction mechanisms between organic pollutants and natural organic matter.
Environmental Studies
Bioavailability and Environmental Impact
Research has shown that this compound can be used to assess the bioavailability of contaminants in soil and water systems. Its unique isotopic signature allows for tracing studies that can differentiate between natural and anthropogenic sources of benzene contamination.
- Case Study : An investigation into the biodegradation of this compound associated with black soil revealed insights into its bioavailability and degradation pathways. The study concluded that this compound serves as an effective tracer for understanding microbial degradation processes in contaminated environments .
Material Science
Polymer Studies
this compound has been employed in studies involving polymer matrices, particularly in examining the mobility of small molecules within polymer gels. Its use allows researchers to observe molecular dynamics without interference from hydrogen signals.
- Case Study : In a study involving poly(L-leucine) gel, deuterium NMR was used to analyze the motional states of this compound. The results indicated significant changes in relaxation times (T2), providing insights into molecular interactions and dynamics within the polymer matrix .
Chemical Synthesis
Reactions and Mechanisms
this compound is also utilized in chemical synthesis as a solvent or reactant to study reaction mechanisms involving aromatic compounds. Its isotopic labeling helps in tracing reaction pathways and understanding mechanistic details.
- Example : In synthetic organic chemistry, this compound can be used to investigate electrophilic aromatic substitution reactions. By monitoring changes in isotopic ratios, researchers can gain insights into reaction kinetics and pathways.
Mechanism of Action
The mechanism of action of benzene-d6 is primarily related to its role as a solvent in NMR spectroscopy. The deuterium atoms in this compound do not produce signals in the same region as hydrogen atoms, allowing for clearer and more accurate spectra of the sample being analyzed. This makes this compound an invaluable tool in the identification and characterization of organic compounds .
Comparison with Similar Compounds
Physical and Chemical Properties
Key Observations :
Stability and Reactivity
- This compound : Exhibits indefinite stability in inert atmospheres but decomposes when used with reactive solutes (e.g., (iPrPDI)Fe-biphenyl liberates biphenyl after 30 hours) .
- Toluene-d8 : Similar kinetic stability but may undergo deuterium scrambling under acidic conditions.
- Chloroform-d : Prone to photodegradation, requiring storage in amber bottles .
Comparative Insight: this compound’s stability in non-reactive systems makes it ideal for long-term NMR studies, whereas chloroform-d demands stricter handling.
Biological Activity
Benzene-d6, also known as hexadeuterobenzene, is a deuterated form of benzene where all hydrogen atoms are replaced with deuterium. This compound is primarily utilized in nuclear magnetic resonance (NMR) spectroscopy due to its unique isotopic properties, which enhance the clarity of NMR spectra by minimizing interference from hydrogen signals. Its chemical formula is , and it has a molecular weight of 84.16 g/mol.
Overview
This compound is primarily used as a solvent in various chemical reactions and analytical techniques rather than for direct biological applications. However, research has indicated that it can influence biological systems indirectly through its role in facilitating studies on other compounds. The biological activity of benzene derivatives has been extensively studied, particularly in relation to their pharmacological effects and mechanisms of action.
Case Studies and Research Findings
-
NMR Studies in Drug Development :
This compound is frequently employed in NMR studies to analyze the interactions between drug candidates and biological macromolecules. For example, a study demonstrated that the use of this compound allowed researchers to observe significant shifts in chemical environments of protons in various lactam derivatives, which are crucial for understanding their biological activities and interactions with target proteins . -
Toxicological Assessments :
Although benzene itself is known for its toxicity and carcinogenic properties, studies involving this compound have been essential for assessing the metabolic pathways of benzene in biological systems. Research indicates that the isotopic labeling helps trace the metabolic fate of benzene derivatives, providing insights into their potential toxicological effects . -
Biomonitoring :
This compound has been utilized in biomonitoring studies to evaluate exposure levels in humans. A study highlighted the effectiveness of using headspace-solid-phase microextraction methods to detect benzene and its isotopically labeled forms in human blood samples, aiding in understanding the health impacts of benzene exposure .
Comparative Biological Activity Table
The following table summarizes key findings related to the biological activity of benzene derivatives compared to this compound:
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
